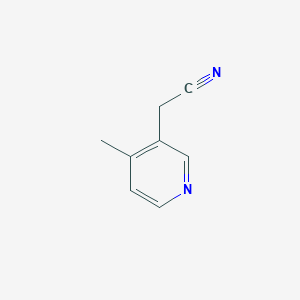

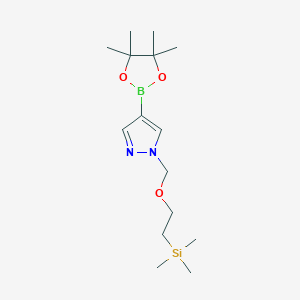

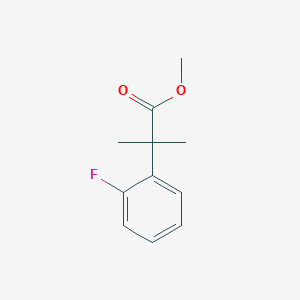

![molecular formula C9H19N3OSi B1426167 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine CAS No. 885325-91-7](/img/structure/B1426167.png)

1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine

Descripción general

Descripción

“1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This process is known as protection of a functional group .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 . This indicates that the compound contains nine carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one silicon atom .Chemical Reactions Analysis

The trimethylsilyl group in this compound can react with various reagents. For example, it can react with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . The trimethylsilyl group can also be used as a temporary protecting group during chemical synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 213.35 . It is a solid at room temperature . The compound should be stored in a sealed, dry place at 2-8°C .Aplicaciones Científicas De Investigación

Organic Chemistry Research

In organic chemistry, 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine is used as a protecting group for sensitive functional groups during chemical reactions. It helps in preventing unwanted side reactions and can be easily removed after the desired transformation is complete, thus ensuring a high yield of the target molecule .

Protecting Groups in Synthesis

As a protecting group, it is employed to safeguard carboxyl and phosphate groups during synthetic procedures. This is crucial in multi-step syntheses where selective reactivity is required. The trimethylsilyl group provides steric hindrance, protecting the molecule from premature reactions .

Esterification Reactions

The compound is involved in esterification reactions, where it facilitates the formation of esters without the need for an exogenous promoter or catalyst. This is particularly advantageous in the synthesis of esters that can be cleaved under mild conditions, which is essential in the preparation of complex organic molecules .

Nucleophilic Substitution Reactions

It is also used in nucleophilic substitution reactions, where it can act as a leaving group or as a nucleophile. This dual functionality is beneficial in the synthesis of a wide range of organic compounds, including heterocycles and polymers .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Similar compounds like 2-(trimethylsilyl)ethoxymethyl chloride (sem-cl) are widely used reagents for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .

Mode of Action

The compound likely interacts with its targets by forming a protective group. This is based on the known behavior of similar compounds, such as 2-(Trimethylsilyl)ethoxymethyl chloride, which is used to protect amines, alcohols, phenols, and carboxy groups .

Biochemical Pathways

The compound likely plays a role in the synthesis of other compounds, given its potential use as a protecting group for various functional groups .

Action Environment

It’s worth noting that similar compounds, such as 2-(trimethylsilyl)ethoxymethyl chloride, are sensitive to moisture .

Propiedades

IUPAC Name |

1-(2-trimethylsilylethoxymethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNWNVHAODOBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

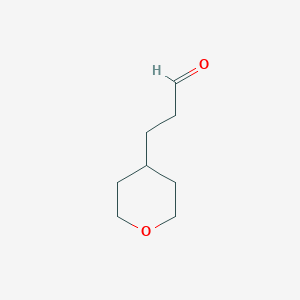

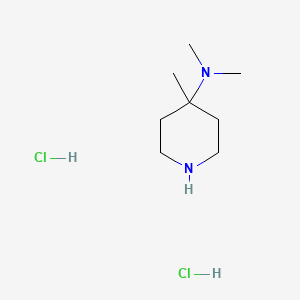

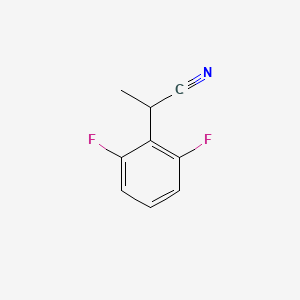

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)

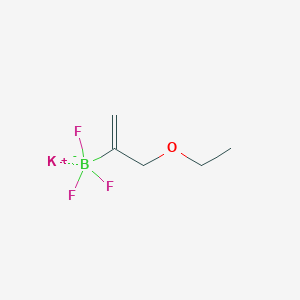

![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)